Udp-N-acetylmuramic acid pentapeptide

Catalog No.
S628626
CAS No.
16124-22-4
M.F
C41H65N9O28P2
M. Wt
1193.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Udp-N-acetylmuramic acid pentapeptide

CAS Number

16124-22-4

Product Name

Udp-N-acetylmuramic acid pentapeptide

IUPAC Name

(7S)-3-[(3S)-3-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-4-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-2,7-diamino-4-oxooctanedioic acid

Molecular Formula

C41H65N9O28P2

Molecular Weight

1193.9 g/mol

InChI

InChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1

InChI Key

KWIBRHGQCHIETC-CWSFPBCASA-N

SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Synonyms

UDP-MurNAc-pentapeptide, UDP-N-acetylmuramic acid pentapeptide, UDP-N-acetylmuramic acid pentapeptides, UDP-N-acetylmuramyl-pentapeptide

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCC(C(C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Description

The exact mass of the compound Udp-N-acetylmuramic acid pentapeptide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Nucleoside Diphosphate Sugars - Uridine Diphosphate Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

UDP-N-acetylmuramic acid pentapeptide is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of bacterial peptidoglycan, a vital component of bacterial cell walls. The compound consists of a uridine diphosphate moiety linked to N-acetylmuramic acid, which is further attached to a pentapeptide chain typically composed of five amino acids. The general structure can be represented as C₄₁H₆₅N₉O₂₈P₂, indicating its complex molecular framework that includes multiple functional groups essential for its biological activity .

  • Peptidoglycan Synthesis: It serves as a precursor in the synthesis of peptidoglycan monomers, which are critical for building bacterial cell walls. The pentapeptide is linked to the N-acetylmuramic acid unit, facilitating cross-linking during cell wall formation through transpeptidation reactions catalyzed by penicillin-binding proteins .
  • Enzymatic Reactions: Specific enzymes such as UDP-N-acetylmuramate-L-alanine ligase utilize UDP-N-acetylmuramic acid pentapeptide to form amide bonds with L-alanine, further contributing to the structural integrity of peptidoglycan .

UDP-N-acetylmuramic acid pentapeptide exhibits significant biological activity primarily associated with bacterial growth and cell wall integrity. Its role in peptidoglycan biosynthesis makes it essential for the survival of many bacteria, particularly those that possess rigid cell walls. Disruption of its synthesis can lead to increased susceptibility to antibiotics, such as penicillin, which target the enzymes involved in peptidoglycan cross-linking .

The synthesis of UDP-N-acetylmuramic acid pentapeptide can be achieved through various methods:

  • Enzymatic Synthesis: A notable approach involves using recombinant enzymes from Escherichia coli, specifically MurZ and MurB, which convert UDP-N-acetylglucosamine into UDP-N-acetylmuramic acid. This method is advantageous due to its efficiency and ability to produce high yields of the compound .
  • Chemical Synthesis: Although less common due to complexity, chemical synthesis routes exist that involve multiple steps to assemble the nucleotide sugar and peptide components.
  • Isolation from Bacterial Cultures: UDP-N-acetylmuramic acid pentapeptide can also be isolated from bacterial cultures, although this method may yield lower quantities compared to synthetic approaches .

UDP-N-acetylmuramic acid pentapeptide has several applications:

  • Antibiotic Development: Understanding its synthesis and function aids in developing new antibiotics targeting bacterial cell wall biosynthesis.
  • Biochemical Research: It serves as a critical tool in studying peptidoglycan biosynthesis pathways and enzyme functions within bacteria.
  • Vaccine Development: Components derived from peptidoglycan biosynthesis are explored in vaccine formulations against bacterial infections.

Studies examining the interactions of UDP-N-acetylmuramic acid pentapeptide focus on its binding with various enzymes involved in peptidoglycan biosynthesis. For example, research has shown how this compound interacts with ligases and transferases that facilitate peptide bond formation and cross-linking within the peptidoglycan matrix . These interactions are crucial for understanding how bacteria maintain their structural integrity and resist antibiotic treatments.

Several compounds share structural or functional similarities with UDP-N-acetylmuramic acid pentapeptide:

Compound NameStructure/Function Description
N-Acetylmuramic AcidA key component of peptidoglycan; lacks the nucleotide sugar moiety found in UDP-N-acetylmuramic acid pentapeptide.
UDP-N-AcetylglucosamineA precursor for N-acetylmuramic acid; plays a role in initial stages of peptidoglycan synthesis.
UDP-N-AcetylmuramateSimilar structure but differs in peptide attachment; involved in similar enzymatic reactions related to cell wall biosynthesis.

Uniqueness

UDP-N-acetylmuramic acid pentapeptide's uniqueness lies in its dual role as both a nucleotide sugar and a peptide precursor, making it indispensable for bacterial cell wall integrity and providing potential targets for antibiotic development. Its specific structure allows it to participate directly in enzymatic reactions that are not possible with simpler compounds like N-acetylmuramic acid or N-acetylglucosamine alone.

MraY-Catalyzed Translocation to Undecaprenyl Phosphate

The first membrane-bound step in peptidoglycan biosynthesis is mediated by the integral membrane enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). This enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) [1] [4]. The reaction occurs at the cytoplasmic face of the bacterial membrane and represents a committed step in peptidoglycan assembly.

MraY operates through a random bi-bi kinetic mechanism, where both substrates—UDP-MurNAc-pentapeptide and undecaprenyl phosphate—bind independently to form a ternary complex before catalysis [2]. Kinetic studies using Bacillus subtilis MraY (BsMraY) revealed a turnover rate of 434 ± 35 min⁻¹, with apparent Michaelis constants (K~m~) of 0.167 ± 0.018 mM for UDP-MurNAc-pentapeptide and 0.12 ± 0.02 mM for undecaprenyl phosphate [2]. The enzyme’s active site contains conserved residues critical for substrate coordination, including His-289, which facilitates nucleophilic attack on the UDP-MurNAc-pentapeptide phosphate group, and Asp-174, proposed to stabilize reaction intermediates [2].

Table 1: Kinetic Parameters of MraY from Bacillus subtilis

SubstrateK~m~ (mM)Turnover (min⁻¹)
UDP-MurNAc-pentapeptide0.167 ± 0.018434 ± 35
Undecaprenyl phosphate0.12 ± 0.02434 ± 35

The reaction proceeds via an S~N~2-type mechanism, where the undecaprenyl phosphate oxygen attacks the β-phosphate of UDP-MurNAc-pentapeptide, displacing UMP and generating a pyrophosphate bridge in Lipid I [2]. This step is reversible in vitro, with MraY capable of synthesizing UDP-MurNAc-pentapeptide from Lipid I and UMP under certain conditions [2]. Inhibition studies have identified tunicamycin as a potent MraY inhibitor, competing with UDP-MurNAc-pentapeptide for binding [1].

MurG-Mediated Glycosylation to Form Lipid II

Following Lipid I synthesis, the membrane-associated glycosyltransferase MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) to the C4 hydroxyl group of MurNAc in Lipid I, yielding Lipid II (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc) [4]. This reaction utilizes UDP-GlcNAc as the sugar donor and occurs at the cytoplasmic membrane interface.

MurG’s structure features a Rossmann-fold domain for UDP-GlcNAc binding and a flexible loop that positions the lipid substrate [5]. The enzyme exhibits processivity, with single-molecule studies demonstrating that MurG remains associated with the membrane during multiple catalytic cycles [5]. In Escherichia coli, MurG localizes dynamically to the cell periphery and division plane under normal conditions but accumulates at the poles when overexpressed, suggesting a regulatory mechanism to sequester excess enzyme [5].

Key features of MurG activity:

  • Substrate specificity: MurG exclusively recognizes Lipid I, with no activity toward UDP-MurNAc-pentapeptide or other lipid intermediates [4].
  • Kinetic parameters: Reported K~m~ values for UDP-GlcNAc range from 0.2–0.5 mM in E. coli, with turnover numbers approximating 200–300 min⁻¹ [5].
  • Regulation: Polar sequestration of MurG in E. coli correlates with enzyme inactivity, implying that subcellular localization modulates activity during peptidoglycan synthesis [5].

Flippase-Mediated Transport to the Periplasmic Space

The final membrane-associated step involves the ATP-independent translocation of Lipid II from the cytoplasmic to the periplasmic leaflet of the membrane, mediated by flippases. Though specific flippase proteins (e.g., MurJ in E. coli) are implicated in this process, the provided literature does not detail their mechanistic role. However, the necessity of Lipid II transport is evident from the spatial separation of peptidoglycan polymerization (periplasm) and precursor synthesis (cytoplasm) [4] [5].

Biophysical studies suggest that flippases recognize the pyrophosphate-sugar moiety of Lipid II, enabling rapid transbilayer movement. In E. coli, this transport occurs within seconds, ensuring a continuous supply of Lipid II for glycan chain elongation by penicillin-binding proteins (PBPs) [5]. While structural details of flippase-Lipid II interactions remain unclear, genetic studies highlight the essential nature of these proteins for bacterial viability, making them potential antibiotic targets.

XLogP3

-17.3

Dates

Modify: 2023-07-17

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